Isoloratadine

Descripción general

Descripción

Loratadine is a second-generation, non-sedating antihistamine used for the relief of allergic rhinitis symptoms . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

Loratadine is a commonly used selective non-sedating antihistaminic drug. Desloratadine is the active metabolite of loratadine and, in addition, a potential impurity in loratadine bulk powder .

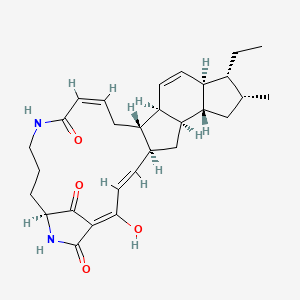

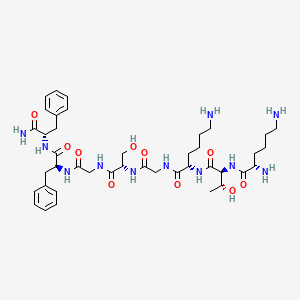

Molecular Structure Analysis

The loratadine molecule contains a total of 53 bonds. There are 30 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 (thio-) carbamate (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

Loratadine intervenes by blocking the binding of histamine, effectively halting the allergic reaction . The oxidation is likely to occur in the piperidine and cycloheptane rings .

Physical And Chemical Properties Analysis

Both Loratadine and Desloratadine bulk powders are phase pure and stable under compaction. The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .

Aplicaciones Científicas De Investigación

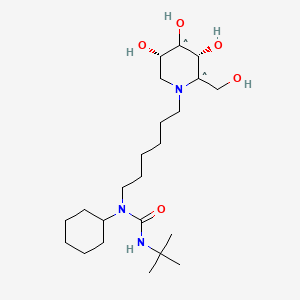

Chronic Idiopathic Urticaria Treatment : Desloratadine is effective and well-tolerated for treating chronic idiopathic urticaria, providing significant relief for patients (Augustin & Ehrle, 2009).

Allergic Rhinitis Management : A meta-analysis showed that desloratadine significantly reduces total symptoms and nasal symptoms in allergic rhinitis, improving nasal airflow and reducing inflammatory markers (Canonica et al., 2007).

Anti-inflammatory Properties : Desloratadine exhibits anti-inflammatory properties beyond histamine H1-receptor antagonism, affecting both IgE-dependent and -independent pathways (Schroeder et al., 2001).

Dental Applications : Desloratadine, combined with azithromycin and isotretinoin, significantly improves severe acne lesions and minimizes adverse drug reactions, indicating its potential in dermatological treatments (Dhaher & Jasim, 2018).

Pharmacologic Profile : Desloratadine's pharmacologic profile offers benefits like high histamine H1-receptor binding potency, selectivity, and a long half-life, allowing once-daily dosing. It also shows novel anti-allergic and anti-inflammatory effects (Henz, 2001).

Clinical Efficacy in Allergic Conditions : Desloratadine is effective in managing a range of allergic conditions, including seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria, with a favorable safety and tolerability profile (Forough et al., 2021).

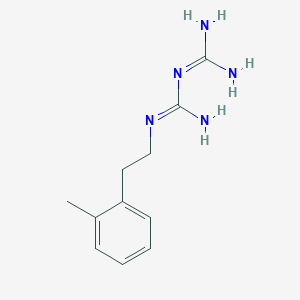

Mecanismo De Acción

Target of Action

Isoloratadine, also known as Iso Loratadine, primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies when activated by histamine .

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms such as sneezing, runny nose, and itchy or burning eyes . By targeting H1 histamine receptors, this compound prevents histamine from binding to these receptors, thereby alleviating the symptoms of allergies .

Biochemical Pathways

This compound affects the histamine pathway, which is a key mediator in allergic rhinitis and urticaria . By blocking the H1 receptors, this compound inhibits the action of histamine, preventing the onset of allergic symptoms .

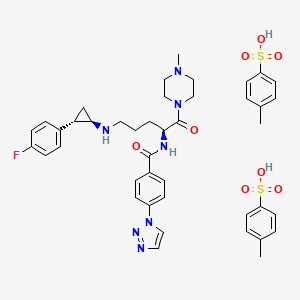

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of this compound’s action is the relief of symptoms associated with allergies such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies . For allergic rhinitis, this compound is indicated for both nasal and eye symptoms including sneezing, runny nose, and itchy or burning eyes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study conducted in the Environmental Exposure Unit (EEU), it was found that the onset of action of Loratadine tablets was 75 minutes for the relief of nasal and ocular symptoms in adults with seasonal allergic rhinitis . This suggests that the efficacy of this compound can be influenced by the presence of allergens in the environment .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Isoloratadine, like Loratadine, is likely to interact with various enzymes and proteins in the body. It is primarily metabolized by CYP3A4, CYP2D6, CYP1A1, and CYP2C19 . These interactions involve biochemical reactions that transform this compound into different metabolites, which may have their own biological activities.

Cellular Effects

Loratadine, from which this compound is derived, has been shown to have effects on various types of cells and cellular processes . For instance, Loratadine has been associated with improved prognosis and exerted antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Loratadine, its parent compound, is known to exert its effects at the molecular level. It inhibits the binding of histamine to its receptors, thereby reducing the symptoms of allergies . It also shows anti-inflammatory properties independent of H1 receptors, through suppression of the NF-κB pathway, and by regulating the release of cytokines and chemokines .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to its extensive metabolism in the liver. Loratadine, its parent compound, is known to be metabolized by isoenzymes of the cytochrome P450 system, including CYP3A4, CYP2D6, and others .

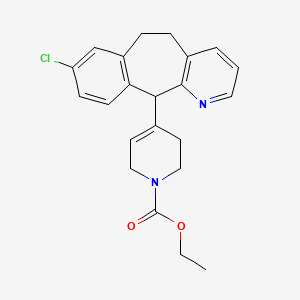

Propiedades

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)